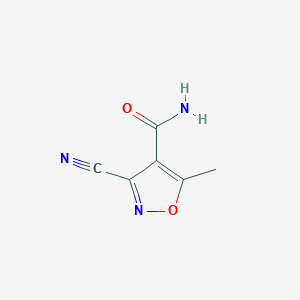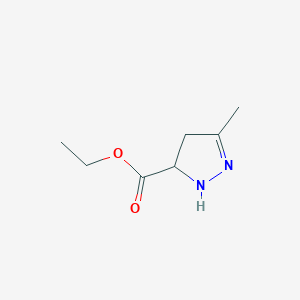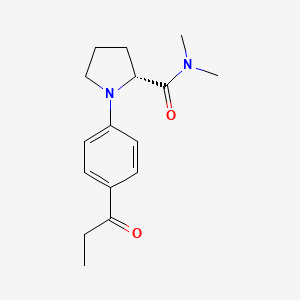![molecular formula C20H15NO B15204367 4'-(Benzyloxy)[1,1'-biphenyl]-2-carbonitrile](/img/structure/B15204367.png)
4'-(Benzyloxy)[1,1'-biphenyl]-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(Benzyloxy)[1,1’-biphenyl]-2-carbonitrile is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a benzyloxy group attached to the biphenyl structure, with a carbonitrile group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Benzyloxy)[1,1’-biphenyl]-2-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of the biphenyl compound is coupled with a halogenated benzyloxy compound in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions, making it suitable for the synthesis of various biphenyl derivatives.
Industrial Production Methods
Industrial production of 4’-(Benzyloxy)[1,1’-biphenyl]-2-carbonitrile may involve similar synthetic routes as those used in laboratory settings, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4’-(Benzyloxy)[1,1’-biphenyl]-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid derivatives.
Reduction: Carbonitrile reduction produces primary amines.
Substitution: Electrophilic substitution results in nitro or halogenated biphenyl derivatives.
Applications De Recherche Scientifique
4’-(Benzyloxy)[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 4’-(Benzyloxy)[1,1’-biphenyl]-2-carbonitrile depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to specific biological effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific derivative and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
4’-(Benzyloxy)[1,1’-biphenyl]-2-amine: Similar structure with an amine group instead of a carbonitrile group.
4-(Benzyloxy)biphenyl: Lacks the carbonitrile group, making it less reactive in certain chemical transformations.
Uniqueness
4’-(Benzyloxy)[1,1’-biphenyl]-2-carbonitrile is unique due to the presence of both the benzyloxy and carbonitrile groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and the exploration of various scientific and industrial applications.
Propriétés
Formule moléculaire |
C20H15NO |
|---|---|
Poids moléculaire |
285.3 g/mol |
Nom IUPAC |
2-(4-phenylmethoxyphenyl)benzonitrile |
InChI |
InChI=1S/C20H15NO/c21-14-18-8-4-5-9-20(18)17-10-12-19(13-11-17)22-15-16-6-2-1-3-7-16/h1-13H,15H2 |
Clé InChI |
IQCLUFBXHMWNIF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC=C3C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(Benzyloxy)-2'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15204314.png)








![tert-Butyl ((S)-1-((((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)piperidin-3-yl)carbamate](/img/structure/B15204373.png)
![Ethyl 5-(trifluoroacetyl)-3-(trifluoromethyl)naphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B15204385.png)
